molecular formula C22H25ClFN3O2 B1261278 Unii-3W97gxi2IU CAS No. 1009080-75-4

Unii-3W97gxi2IU

Cat. No.: B1261278
CAS No.: 1009080-75-4
M. Wt: 416.9 g/mol
InChI Key: YFXIZOLPHFYYMF-MIGPCILRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-3W97gxi2IU is a unique chemical substance registered under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system assigns Unique Ingredient Identifiers (UNIIs) to substances relevant to medicine and translational research, ensuring standardized identification and regulatory compliance . Further characterization, such as structural data, physicochemical properties, and therapeutic applications, would require direct access to the GSRS portal (https://gsrs.ncats.nih.gov/ ) .

Properties

CAS No.

1009080-75-4

Molecular Formula

C22H25ClFN3O2

Molecular Weight

416.9 g/mol

IUPAC Name

2-[6-chloro-2-[4-(3-(18F)fluoranylpropoxy)phenyl]imidazo[1,2-a]pyridin-3-yl]-N,N-diethylacetamide

InChI

InChI=1S/C22H25ClFN3O2/c1-3-26(4-2)21(28)14-19-22(25-20-11-8-17(23)15-27(19)20)16-6-9-18(10-7-16)29-13-5-12-24/h6-11,15H,3-5,12-14H2,1-2H3/i24-1

InChI Key

YFXIZOLPHFYYMF-MIGPCILRSA-N

SMILES

CCN(CC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OCCCF

Isomeric SMILES

CCN(CC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OCCC[18F]

Canonical SMILES

CCN(CC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OCCCF

Synonyms

(18F)PBR111
2-(6-chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo(1,2-a)pyridin-3-yl)-N,N-diethylacetamide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The comparison of UNII-3W97gxi2IU with analogous compounds involves evaluating structural, functional, and pharmacological attributes. Below is a systematic analysis based on regulatory guidelines, physicochemical profiling, and therapeutic relevance.

Structural and Physicochemical Comparisons

and emphasize that structural similarity alone is insufficient for comparative analysis; isotopic relations, physicochemical properties, and ontology-based similarities must also be considered . For example:

Table 1: Hypothetical Physicochemical Comparison

Property This compound Compound A (Analog 1) Compound B (Analog 2)
Molecular Weight (g/mol) Data required 350.45 298.32
LogP (Partition Coefficient) Data required 2.1 1.8
Solubility (mg/mL) Data required 0.5 1.2
Melting Point (°C) Data required 145–148 132–135

Note: Specific data for this compound are unavailable in the provided evidence. Compound A and B are illustrative analogs.

Structural analogs may share core functional groups (e.g., aromatic rings, hydroxyl groups) but differ in side chains or stereochemistry, impacting bioavailability and metabolic stability . underscores the importance of detailed physicochemical characterization, including spectral data (e.g., NMR, MS) and purity profiles, to validate comparisons .

Pharmacological and Functional Overlaps

highlights that compounds with divergent structures may exhibit overlapping therapeutic functions due to shared biological targets or pathways . For instance:

Table 2: Hypothetical Pharmacological Profiles

Parameter This compound Compound A (Analog 1) Compound B (Analog 2)
Target Receptor Data required EGFR COX-2
IC50 (nM) Data required 12.3 ± 1.5 8.9 ± 0.7
Therapeutic Indication Data required Oncology Inflammation

Functional similarities might arise from interactions with common enzymatic pathways or protein modules, even in structurally dissimilar compounds . For example, this compound could share downstream signaling effects with Compound A (e.g., apoptosis induction) despite differing primary targets.

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